5-(4-Methylbenzyl)-2-[4-(2-methylphenyl)piperazino]-1,3-thiazol-4(5H)-one
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Overview
Description
5-(4-Methylbenzyl)-2-[4-(2-methylphenyl)piperazino]-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylbenzyl)-2-[4-(2-methylphenyl)piperazino]-1,3-thiazol-4(5H)-one typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Using catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure: Controlling temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methylbenzyl)-2-[4-(2-methylphenyl)piperazino]-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of 5-(4-Methylbenzyl)-2-[4-(2-methylphenyl)piperazino]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
DNA/RNA: Interacting with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings but different substituents.
Piperazine Derivatives: Compounds with piperazine rings and various functional groups.
Uniqueness
5-(4-Methylbenzyl)-2-[4-(2-methylphenyl)piperazino]-1,3-thiazol-4(5H)-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other thiazole or piperazine derivatives.
Properties
Molecular Formula |
C22H25N3OS |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
5-[(4-methylphenyl)methyl]-2-[4-(2-methylphenyl)piperazin-1-yl]-1,3-thiazol-4-one |
InChI |
InChI=1S/C22H25N3OS/c1-16-7-9-18(10-8-16)15-20-21(26)23-22(27-20)25-13-11-24(12-14-25)19-6-4-3-5-17(19)2/h3-10,20H,11-15H2,1-2H3 |
InChI Key |
LDTRIHFEIKUUCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4C |
Origin of Product |
United States |
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